

Spectroscopic Profile of 2-Amino-2-(p-tolyl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2- Amino-2-(p-tolyl)acetic acid**, a non-proteinogenic amino acid of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data generated from validated computational models, alongside detailed, standardized experimental protocols for acquiring such data.

Core Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Amino-2-(p-tolyl)acetic acid**. These predictions offer a valuable reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.30	Doublet	2H	Ar-H (ortho to CH)
~7.15	Doublet	2H	Ar-H (ortho to CH₃)
~4.50	Singlet	1H	α-CH
~3.50 (broad)	Singlet	2H	-NH ₂
~2.30	Singlet	3H	Ar-CH₃
~12.50 (broad)	Singlet	1H	-COOH

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
~175.0	-COOH
~138.0	Ar-C (para to CH)
~135.0	Ar-C (ipso to CH)
~129.0	Ar-CH (ortho to CH₃)
~128.0	Ar-CH (ortho to CH)
~58.0	α-СН
~21.0	Ar-CH₃

Table 3: Predicted IR Spectroscopy Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3000	Strong, Broad	O-H stretch (carboxylic acid), N-H stretch (amine)
~3030	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch
~1710	Strong	C=O stretch (carboxylic acid)
~1610	Medium	N-H bend (amine)
~1515	Strong	Aromatic C=C stretch
~1400	Medium	O-H bend (carboxylic acid)
~1250	Medium	C-O stretch (carboxylic acid)
~820	Strong	C-H bend (para-substituted aromatic)

Table 4: Predicted Mass Spectrometry Data

(Electrospray Ionization, Positive Mode)

m/z Ratio	Relative Intensity	Assignment
166.08	High	[M+H] ⁺ , Protonated Molecular Ion
149.08	Medium	[M+H - NH₃] ⁺ , Loss of ammonia
121.06	High	[M+H - COOH]+, Loss of carboxyl group
106.06	Medium	[Tolyl-CH]+ fragment

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited. These protocols are generalized for a solid organic compound like **2-Amino-2-(p-tolyl)acetic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

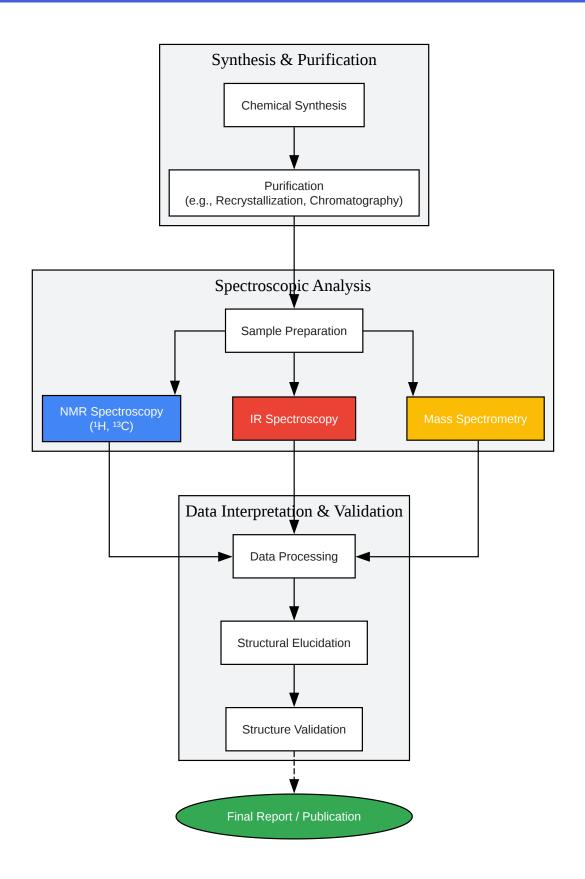
- · Sample Preparation:
 - Weigh approximately 5-10 mg of solid 2-Amino-2-(p-tolyl)acetic acid.
 - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment to ensure solubility) in a standard 5 mm NMR tube.
 - Ensure the solid is fully dissolved; gentle vortexing or sonication may be applied.
- 1H NMR Spectroscopy Parameters:
 - Spectrometer: 400 MHz or higher field strength.
 - Pulse Program: Standard single-pulse experiment.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.
- ¹³C NMR Spectroscopy Parameters:
 - Spectrometer: 100 MHz or higher, corresponding to the proton frequency.
 - Pulse Program: Proton-decoupled pulse sequence.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the solid sample with an agate mortar and pestle.
 - Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.
 - Thoroughly mix and grind the sample and KBr to a fine, homogeneous powder.
 - Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
- FT-IR Spectrometer Parameters:
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
 - Background: A spectrum of a pure KBr pellet should be acquired as the background and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with 0.1% formic acid to promote ionization.
- Electrospray Ionization (ESI) Mass Spectrometer Parameters:
 - Ionization Mode: Positive ion mode is typically used for amino acids to observe [M+H]+ ions.
 - Capillary Voltage: 3-4 kV.
 - Nebulizing Gas Flow: Adjusted to obtain a stable spray.



- Drying Gas Temperature: 250-350 °C.
- Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound.

Click to download full resolution via product page

General workflow for spectroscopic analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-2-(p-tolyl)acetic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078038#spectroscopic-data-nmr-ir-ms-for-2-amino-2-p-tolyl-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com